

## 1-Phenylethyl acetate sp

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## Compound of Interest

Compound Name: 1-Phenylethyl acetate

Cat. No.: B1195265

## Spectroscopic Profile of 1-Phenylethyl Acetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1-phenylethyl acetate** (CAS 93-92-5), a key compound in fragrance research, scientists, and professionals in drug development.

## Molecular Structure and Spectroscopic Overview

**1-Phenylethyl acetate** is an organic ester with the molecular formula  $C_{10}H_{12}O_2$ . Its structure consists of a phenyl group and an acetate group attached to a chiral center.

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C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C"];
H1 [label="H"];
C8 [label="C"];
H2 [label="H"];
H3 [label="H"];
H4 [label="H"];
O1 [label="O"];
C9 [label="C"];
O2 [label="O"];
C10 [label="C"];
H5 [label="H"];
H6 [label="H"];
H7 [label="H"];
```

```
// Phenyl ring
C1 -- C2;
C2 -- C3;
C3 -- C4;
```

```
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Substituent on phenyl ring
C1 -- C7;

// Chirality and ethyl group
C7 -- H1;
C7 -- C8;
C8 -- H2;
C8 -- H3;
C8 -- H4;

// Acetate group
C7 -- O1;
O1 -- C9;
C9 -- O2 [style=filled, color="#EA4335", penwidth=2];
C9 -- C10;
C10 -- H5;
C10 -- H6;
C10 -- H7;

// Positioning
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C7 [pos="1,0.87!"];
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C8 [pos="0.5,1.87!"];
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H4 [pos="-0.1,1.5!"];
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H6 [pos="4.4,0!"];
H7 [pos="3.8,-0.1!"];
}
```

Figure 2: Proposed

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1-phenylethyl acetate** in approximately 0.7 mL of deuterated chloroform.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 1
- $^{13}\text{C}$  NMR Parameters: A 45-degree pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (
- Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform. Phase and baseline

### IR Spectroscopy

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Sample Preparation: As **1-phenylethyl acetate** is a liquid, a thin film can be prepared by placing a drop of 1

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Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

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Parameters: Typically, spectra are collected over a range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A ba

## Mass Spectrometry

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Sample Introduction: Introduce a dilute solution of **1-phenylethyl acetate** in a volatile solvent (e.g., metha

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Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

- 

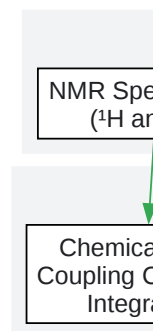
Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge

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Detection: An electron multiplier or similar detector records the abundance of each ion.

## Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of **1-phenylethyl acetate** is outlined below.



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**Figure 3:** General wor

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